6-Tert-butyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one
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Overview
Description
6-Tert-butyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one, also known as TBPB, is a chemical compound that has been studied for its potential use in scientific research. TBPB is a pyridazinone derivative that has been shown to have a variety of biochemical and physiological effects.
Mechanism of Action
6-Tert-butyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one activates TRPA1 by binding to a specific site on the ion channel. This binding causes a conformational change in the channel, which allows for the influx of calcium ions into the cell. This influx of calcium ions leads to the activation of downstream signaling pathways that are involved in pain and inflammation.
Biochemical and Physiological Effects:
6-Tert-butyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one has been shown to have a variety of biochemical and physiological effects. In addition to its activation of TRPA1, 6-Tert-butyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one has been shown to activate other ion channels, such as TRPV1 and TRPM8. 6-Tert-butyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one has also been shown to have antioxidant properties and to inhibit the production of reactive oxygen species.
Advantages and Limitations for Lab Experiments
One advantage of using 6-Tert-butyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one in lab experiments is its specificity for TRPA1. This allows researchers to study the effects of TRPA1 activation without the potential confounding effects of activating other ion channels. However, one limitation of using 6-Tert-butyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one is its relatively low potency, which may require the use of higher concentrations in experiments.
Future Directions
There are several potential future directions for research on 6-Tert-butyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one. One area of interest is the development of more potent analogs of 6-Tert-butyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one that could be used in lower concentrations in experiments. Another area of interest is the study of the effects of 6-Tert-butyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one on other ion channels and signaling pathways. Additionally, the potential therapeutic effects of 6-Tert-butyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one in the treatment of chronic pain and other inflammatory conditions warrant further investigation.
Synthesis Methods
The synthesis of 6-Tert-butyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one involves the reaction of 4-methoxybenzoyl chloride with piperidine to form 1-(4-methoxybenzoyl)piperidine. This intermediate is then reacted with 2-tert-butyl-3-oxo-6-(trifluoromethyl)pyridazine to form 6-Tert-butyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one. The synthesis of 6-Tert-butyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one is a multistep process that requires careful attention to detail and purification techniques.
Scientific Research Applications
6-Tert-butyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one has been studied for its potential use in scientific research, particularly in the field of neuroscience. 6-Tert-butyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one has been shown to activate a specific ion channel called TRPA1, which is involved in the sensation of pain and inflammation. This activation of TRPA1 has been shown to have potential therapeutic effects in the treatment of chronic pain and other inflammatory conditions.
properties
IUPAC Name |
6-tert-butyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-21(2,3)18-9-10-19(25)24(22-18)16-11-13-23(14-12-16)20(26)15-5-7-17(27-4)8-6-15/h5-10,16H,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNYNILYTCBNOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-2-[1-(4-methoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one |
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